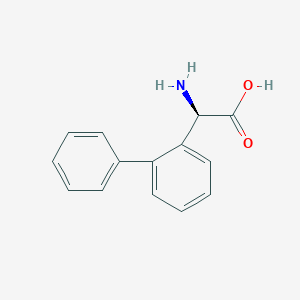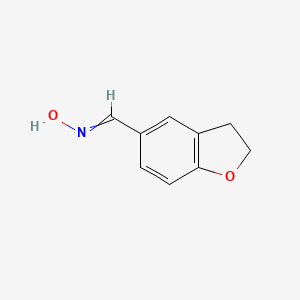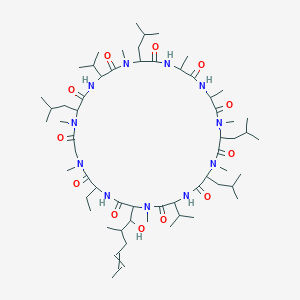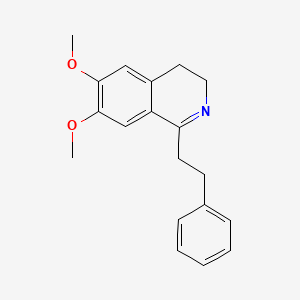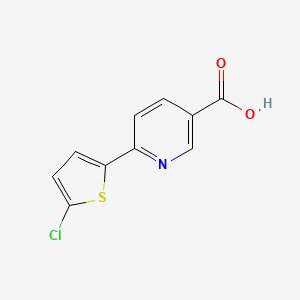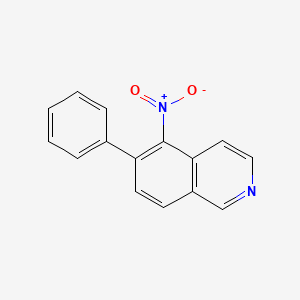
5-Nitro-6-phenylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-6-phenylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The compound has a molecular formula of C15H10N2O2 and a molecular weight of 250.25 .
Métodos De Preparación
The synthesis of 5-Nitro-6-phenylisoquinoline can be achieved through various methods. One common approach involves the nitration of 6-phenylisoquinoline using nitric acid in the presence of sulfuric acid as a catalyst . Another method includes the use of polyphosphate esters and oximes derived from 3,4-diphenylbut-3-en-2-one derivatives . These methods typically yield the desired compound in moderate to high yields.
Análisis De Reacciones Químicas
5-Nitro-6-phenylisoquinoline undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, palladium catalyst, and tin(II) chloride. The major products formed from these reactions include 5-amino-6-phenylisoquinoline and other substituted derivatives .
Aplicaciones Científicas De Investigación
5-Nitro-6-phenylisoquinoline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Nitro-6-phenylisoquinoline involves its interaction with molecular targets such as bacterial enzymes and DNA. The nitro group is essential for its antimicrobial activity, as it can form reactive intermediates that damage bacterial DNA and proteins . Additionally, the compound may inhibit specific enzymes involved in bacterial metabolism, leading to cell death .
Comparación Con Compuestos Similares
5-Nitro-6-phenylisoquinoline can be compared with other similar compounds such as:
5-Nitro-1,10-phenanthroline: This compound also contains a nitro group and has shown antimicrobial activity against Mycobacterium tuberculosis.
Nitroxoline: Another nitro-containing compound used as a urinary antibacterial agent.
The uniqueness of this compound lies in its specific structure, which combines the isoquinoline core with a nitro group and a phenyl substituent, providing it with distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C15H10N2O2 |
|---|---|
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
5-nitro-6-phenylisoquinoline |
InChI |
InChI=1S/C15H10N2O2/c18-17(19)15-13(11-4-2-1-3-5-11)7-6-12-10-16-9-8-14(12)15/h1-10H |
Clave InChI |
GXSQHOAFNHFAHE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C3=C(C=C2)C=NC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14115299.png)
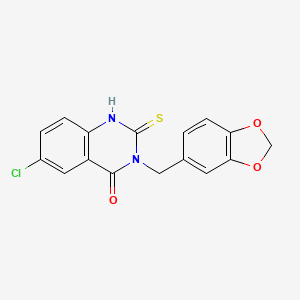
![N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine](/img/structure/B14115302.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115323.png)
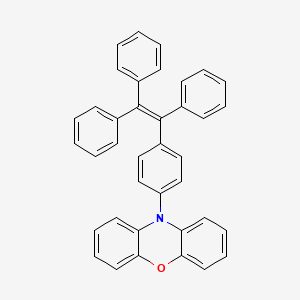

![7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/structure/B14115342.png)
